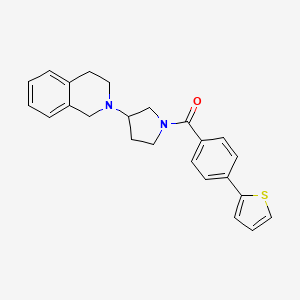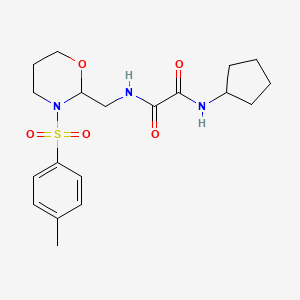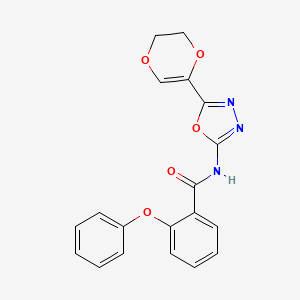![molecular formula C16H27NO4 B2391658 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid CAS No. 2126163-51-5](/img/structure/B2391658.png)
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid, also known as Boc-3-azaspiro[5.5]undecane-7-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which have unique structural and chemical properties that make them attractive candidates for drug design.
Mecanismo De Acción
Mode of Action
The mode of action of this compound involves the tert-butoxycarbonyl (Boc) protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s structure suggests that it might be involved in amino acid-related pathways due to the presence of the Boc protecting group .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid is its versatility as a building block for the synthesis of other spirocyclic compounds. Additionally, this compound has been shown to exhibit potent biological activities at low concentrations, making it a valuable tool for drug discovery and development. However, the synthesis of this compound is challenging and requires specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid. One area of interest is the development of novel spirocyclic compounds based on this compound, with improved biological activities and pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on human physiology. Finally, the potential of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid as a therapeutic agent for the treatment of cancer, fungal, and bacterial infections should be further explored.
In conclusion, 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid is a promising compound with potential applications in drug discovery and development. Its unique structural and chemical properties make it an attractive candidate for the synthesis of novel spirocyclic compounds with improved biological activities. Further research is needed to fully understand the mechanism of action of this compound and its effects on human physiology.
Métodos De Síntesis
The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid involves several steps, starting with the preparation of the spirocyclic intermediate. The intermediate is then subjected to various chemical reactions, including protection and deprotection steps, to obtain the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment, making it a challenging task.
Aplicaciones Científicas De Investigación
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. Additionally, this compound has been used as a building block for the synthesis of other spirocyclic compounds, further expanding its potential applications in drug design.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)7-5-4-6-12(16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJHTRYGKRKXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2C(=O)O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)

![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)
![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)

